

An In-depth Technical Guide to Bredinin Aglycone: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Bredinin aglycone*

Cat. No.: *B021429*

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Abstract

Bredinin aglycone, scientifically known as 5-Hydroxy-1H-imidazole-4-carboxamide, is a purine nucleotide analogue that has garnered interest in medicinal chemistry and drug development. It is the core chemical moiety of the immunosuppressive drug Bredinin (Mizoribine). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of **Bredinin aglycone**. Particular focus is placed on its role as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo purine biosynthesis pathway. This document includes detailed experimental protocols, quantitative data presented in tabular format, and visualizations of key pathways and workflows to support further research and development efforts.

Chemical Structure and Physicochemical Properties

Bredinin aglycone is a heterocyclic compound featuring an imidazole ring substituted with a hydroxyl group and a carboxamide group. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	5-Hydroxy-1H-imidazole-4-carboxamide[1]
Synonyms	Bredinin aglycone, 4-Carbamoylimidazolium 5-olate, SM-108, FF-10501[1]
CAS Number	56973-26-3[1]
Chemical Formula	C ₄ H ₅ N ₃ O ₂ [1]
Molecular Weight	127.10 g/mol [1]
Canonical SMILES	C1=NC(=C(N1)C(=O)N)O[1]
InChI Key	UEWSIIBPZOBLML-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Solid	[TargetMol]
Solubility in Water	1 mg/mL (7.87 mM) (Sonication recommended)	[TargetMol]
Solubility in DMSO	21.67 mg/mL (170.5 mM) (Sonication recommended)	[TargetMol]
pKa (Predicted)	1.573	[DempoChem]
XLogP (Predicted)	-0.786	[DempoChem]
Topological Polar Surface Area	92.00 Å ²	[DempoChem]
Heavy Atom Count	9	[DempoChem]
Rotatable Bond Count	1	[DempoChem]
Hydrogen Bond Donor Count	3	[DempoChem]
Hydrogen Bond Acceptor Count	3	[DempoChem]

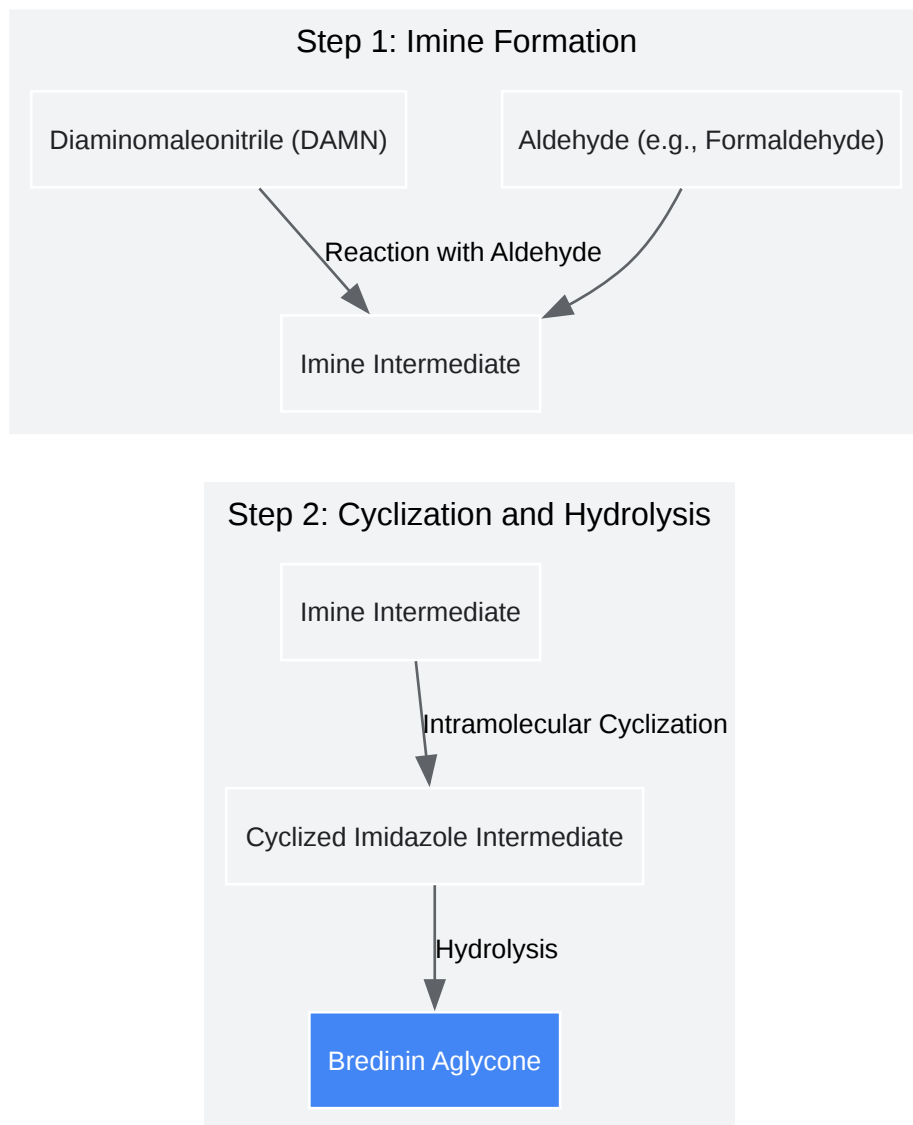
Synthesis of Bredinin Aglycone

A direct, step-by-step synthesis protocol for **Bredinin aglycone** (5-Hydroxy-1H-imidazole-4-carboxamide) is not readily available in the reviewed literature. However, based on the synthesis of structurally related imidazole-4-carboxamide derivatives, a plausible synthetic route can be proposed starting from diaminomaleonitrile (DAMN), a versatile building block in heterocyclic chemistry.^{[2][3]}

Proposed Synthetic Pathway

The synthesis of imidazole-4-carboxamide derivatives often involves the reaction of diaminomaleonitrile with an aldehyde in the presence of a base, followed by cyclization.^{[2][3]} A patent for the synthesis of related 4(5)-aminoimidazole-5(4)-carboxamide derivatives also describes methods starting from DAMN.^[4]

Proposed Synthesis of Bredinin Aglycone



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A proposed two-step synthesis of **Bredinin aglycone**.

Biological Activity and Mechanism of Action

Bredinin aglycone is recognized as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[5][6] This

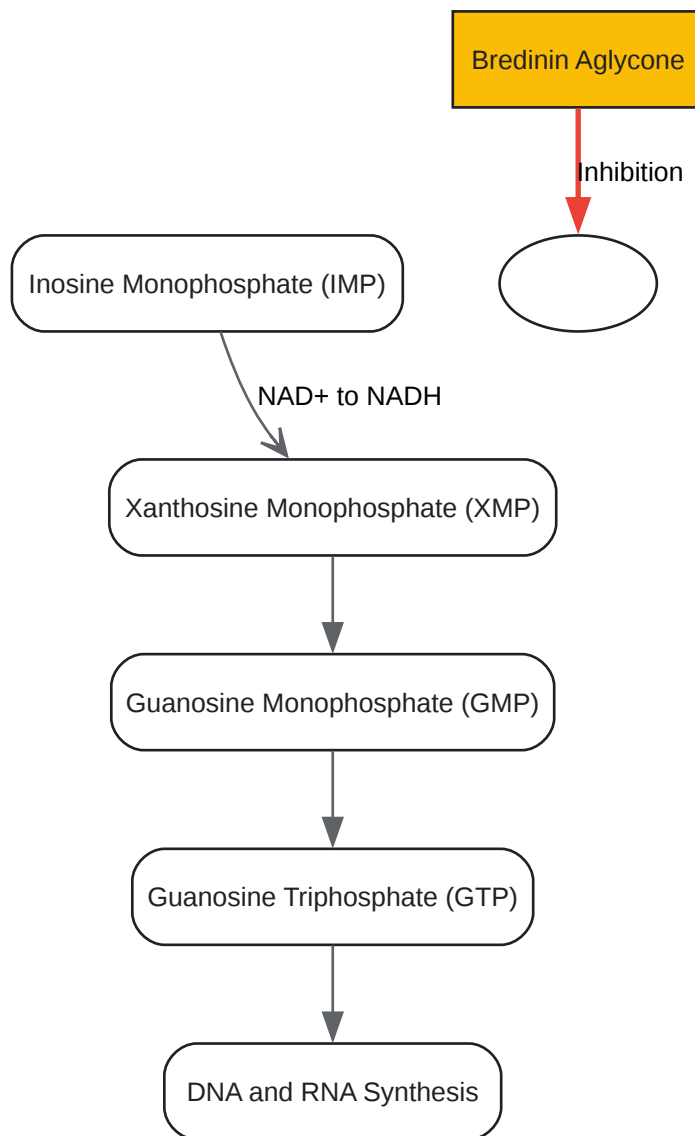
pathway is crucial for the synthesis of DNA and RNA, particularly in rapidly proliferating cells such as lymphocytes.[6]

Inhibition of IMPDH

IMPDH catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a precursor for the synthesis of guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP).[7] By inhibiting IMPDH, **Bredinin aglycone** depletes the intracellular pool of guanine nucleotides, leading to a cytostatic effect on lymphocytes and other rapidly dividing cells.[6]

While specific IC₅₀ or K_i values for **Bredinin aglycone** are not readily available in the public domain, its parent compound, Mizoribine (in its monophosphorylated form, MZP), is a potent inhibitor of IMPDH with K_i values in the nanomolar range.[6]

De Novo Purine Synthesis and IMPDH Inhibition



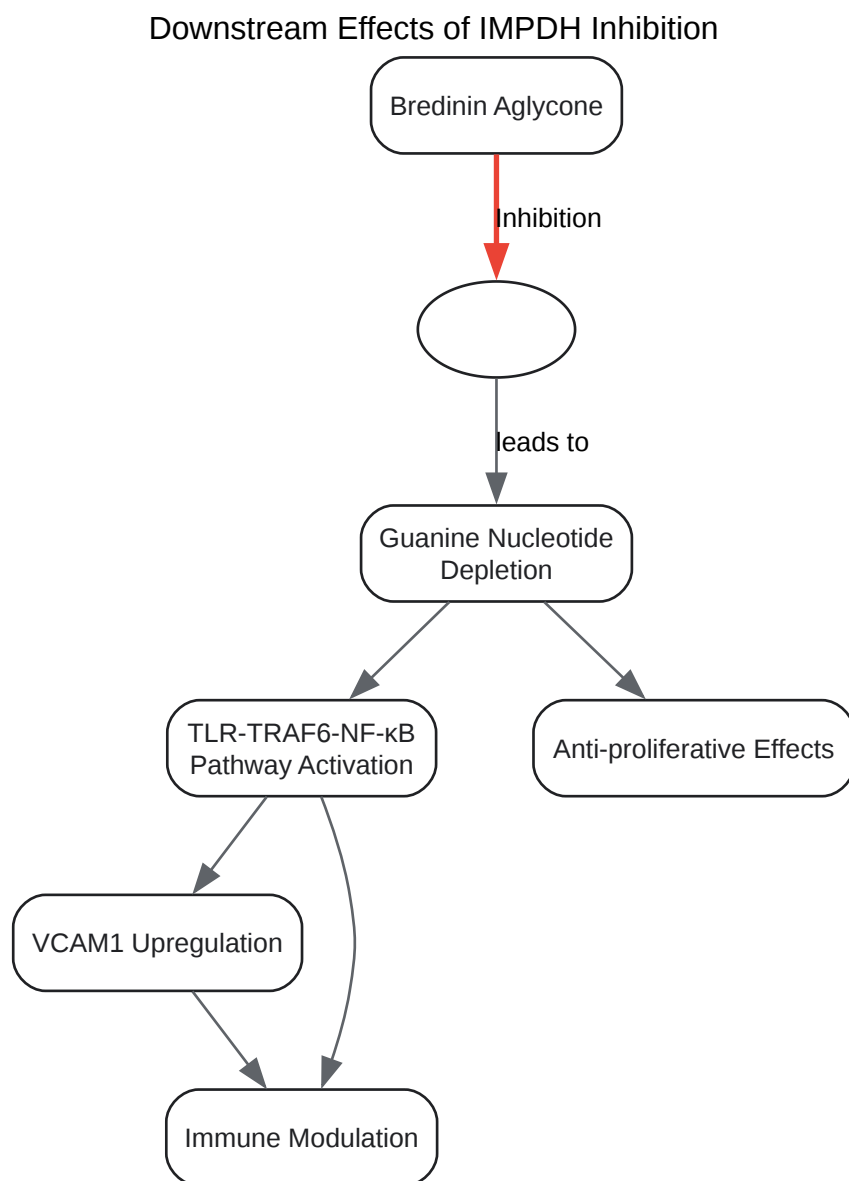
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Inhibition of the de novo purine synthesis pathway by **Bredinin aglycone**.

Downstream Signaling Effects

Recent studies on IMPDH inhibitors have revealed unexpected downstream signaling effects. Inhibition of IMPDH has been shown to induce the overactivation of the Toll-like receptor (TLR)-

TRAF6-NF- κ B signaling pathway and upregulate the adhesion molecule VCAM1.[8] This suggests that the biological effects of **Bredinin aglycone** may extend beyond simple nucleotide depletion and involve the modulation of inflammatory and immune signaling pathways.



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Logical relationship of IMPDH inhibition and downstream signaling.

Experimental Protocols

General Protocol for IMPDH Activity Assay (Spectrophotometric)

This protocol is a general method for determining IMPDH activity by measuring the rate of NADH production at 340 nm.

Materials:

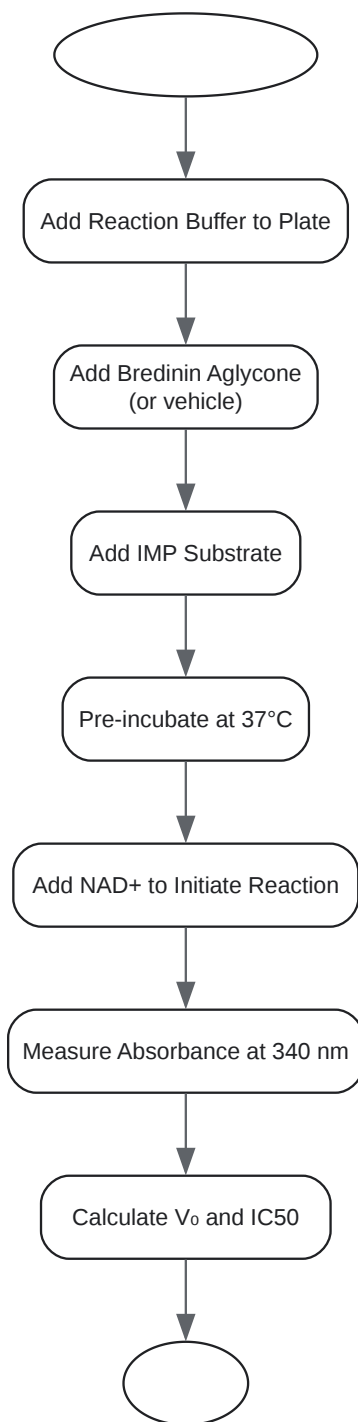
- Recombinant human IMPDH2
- Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT
- Substrate Solution: Inosine monophosphate (IMP)
- Cofactor Solution: Nicotinamide adenine dinucleotide (NAD⁺)
- Inhibitor: **Bredinin aglycone** dissolved in an appropriate solvent (e.g., DMSO)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare a stock solution of **Bredinin aglycone** in DMSO.
- In a 96-well plate, add the reaction buffer.
- Add varying concentrations of **Bredinin aglycone** to the wells. Include a vehicle control (DMSO only).
- Add the IMP substrate solution to all wells.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the NAD⁺ cofactor solution to all wells.

- Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
- Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time curve.
- Plot the percentage of IMPDH activity against the logarithm of the **Bredinin aglycone** concentration to determine the IC50 value.

Workflow for IMPDH Inhibition Assay



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Experimental workflow for determining IMPDH inhibition.

Conclusion

Bredinin aglycone is a molecule of significant interest due to its role as the core structure of the immunosuppressant Bredinin and its function as an IMPDH inhibitor. Its well-defined chemical structure and physicochemical properties, coupled with a growing understanding of its mechanism of action, make it a valuable tool for researchers in immunology, oncology, and drug discovery. The proposed synthetic route and the detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of **Bredinin aglycone** and its derivatives. Future research should focus on elucidating a definitive synthetic pathway, quantifying its inhibitory activity against IMPDH isoforms, and further exploring its impact on cellular signaling pathways.

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